molecular formula C20H15FN2O5 B2651734 N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021093-93-5

N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2651734
CAS No.: 1021093-93-5
M. Wt: 382.347
InChI Key: NNRDYNXBWSLGSI-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 4H-pyran-2-carboxamide core structure, a scaffold investigated for various biological activities. The molecule incorporates a 4-fluorobenzyl ether group and a 2-carbamoylphenyl moiety, which are common pharmacophores designed to enhance binding affinity and selectivity toward biological targets . Compounds with similar structural motifs, such as the pyran-2-carboxamide framework, are frequently explored in high-throughput screening and as key intermediates in synthesizing more complex molecules for pharmacological evaluation . Researchers utilize this compound as a building block in developing potential inhibitors for enzyme targets or as a precursor for creating diverse chemical libraries . Its structure suggests potential application in areas like cancer research, given that related pyranone and carboxamide derivatives have been studied for their cytotoxic activities against cell lines such as MCF-7 breast carcinoma cells . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable laboratory guidelines.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5/c21-13-7-5-12(6-8-13)10-27-18-11-28-17(9-16(18)24)20(26)23-15-4-2-1-3-14(15)19(22)25/h1-9,11H,10H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRDYNXBWSLGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of the Carbamoylphenyl Group: The carbamoylphenyl group can be attached through an amide bond formation reaction using 2-aminobenzamide and a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: 4-fluorobenzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds similar to N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide exhibit significant anti-cancer properties. For instance, derivatives of pyran-based compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study :
A study published in the journal "European Journal of Medicinal Chemistry" demonstrated that pyran derivatives could inhibit the growth of breast cancer cells in vitro, suggesting a pathway for developing targeted cancer therapies using similar compounds .

Anti-inflammatory Properties

The compound has been identified as having potential anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.

Case Study :
In vivo studies on related compounds have shown a reduction in inflammation markers in animal models of arthritis, indicating that modifications to the pyran structure can enhance anti-inflammatory activity .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease progression. For example, it may act as an inhibitor of phosphodiesterase (PDE), which is relevant in treating conditions like erectile dysfunction and pulmonary hypertension.

Research Findings :
A comparative study showed that similar compounds effectively inhibited PDE activity, leading to increased cyclic nucleotide levels and subsequent physiological effects .

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and synthetic parallels with several derivatives documented in the literature. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Safety/Handling Notes Reference
N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide Pyran-2-carboxamide - 5-((4-Fluorobenzyl)oxy)
- N-(2-carbamoylphenyl)
Not explicitly detailed in evidence Inferred: Similar fluorinated analogs require heat avoidance
N-(1-Benzylpiperidin-4-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide Pyran-2-carboxamide - 5-((4-Fluorobenzyl)oxy)
- N-(1-benzylpiperidin-4-yl)
Not described P210: Avoid heat/sparks; stringent handling protocols
3,4-bis((4-fluorobenzyl)oxy)benzaldehyde (B1) Benzaldehyde - Dual 4-fluorobenzyloxy groups at positions 3 and 4 K₂CO₃-mediated alkylation in ACN at 80°C Not provided
Compound 30 (Molecules, 2013) Guanidine-thiazole hybrid - 4-Fluorobenzyl
- Thiazolylmethyl-thioethylguanidine
Multi-step alkylation/condensation Decomposes above 137°C; no explicit safety data

Key Observations :

Structural Similarities :

  • The 4-fluorobenzyl substituent is a common feature across all compared compounds, likely chosen for its electron-withdrawing properties and metabolic stability .
  • Pyran-carboxamide derivatives (e.g., the target compound and the benzylpiperidinyl analog) share a conserved scaffold, differing primarily in the nitrogen-linked substituent (carbamoylphenyl vs. benzylpiperidinyl). This variation may influence solubility, target selectivity, or pharmacokinetics .

Synthetic Methods :

  • The synthesis of B1 in highlights the use of K₂CO₃ as a base and acetonitrile (ACN) as a solvent for introducing 4-fluorobenzyl groups via nucleophilic substitution. This method may be adaptable for synthesizing the target compound’s 4-fluorobenzyloxy moiety .
  • In contrast, guanidine-thiazole hybrids (e.g., Compound 30) require multi-step condensation and alkylation, suggesting divergent synthetic complexity compared to pyran-carboxamides .

Safety and Handling :

  • The benzylpiperidinyl analog () mandates strict avoidance of heat and ignition sources (P210), a precaution likely applicable to the target compound due to shared fluorinated and aromatic groups .
  • Compound 30’s thermal decomposition above 137°C underscores the need for controlled storage conditions for fluorinated heterocycles .

Research Implications and Gaps

  • Pharmacological Data: No direct activity data for the target compound are available in the provided evidence. However, analogs like the benzylpiperidinyl derivative may serve as proxies for hypothesizing kinase or protease inhibitory activity, given the prevalence of pyran-carboxamides in such targets .
  • Safety Profiling : While the target compound’s safety data are absent, structural parallels to ’s analog suggest stringent handling protocols (e.g., P201, P210) are advisable during experimental use .

Biological Activity

Overview

N-(2-carbamoylphenyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, with CAS number 1021093-93-5, is a heterocyclic compound featuring a pyran-2-one ring. Its molecular formula is C20H15FN2O5, and it has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound's structure includes a carbamoyl group and a fluorobenzyl ether, suggesting potential interactions with biological targets due to the presence of both electron-withdrawing and electron-donating groups.

Biological Activity

Research on similar compounds in the pyran and furochromone classes indicates that they may exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with structural similarities have shown significant free radical scavenging capabilities, which are crucial for protecting cells from oxidative stress.
  • Enzyme Inhibition : Studies have demonstrated that derivatives of pyran compounds can inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease therapy .
  • Anti-inflammatory Properties : The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been observed in related compounds, indicating potential anti-inflammatory effects .

1. Enzyme Inhibition Studies

In vitro studies on structurally related compounds have shown varying degrees of inhibition against AChE and BChE. For instance, certain derivatives exhibited IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes, highlighting their potential as therapeutic agents in treating Alzheimer’s disease .

2. Antioxidant Activity Assessment

Compounds similar to this compound were evaluated for their ability to scavenge free radicals. Results indicated a strong correlation between structural features (like the presence of fluorine substituents) and antioxidant efficacy .

3. Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. The docking results suggested that the compound could form stable interactions with active sites of enzymes like AChE and COX-2, potentially explaining its observed biological activities .

Data Table: Biological Activity Summary

Activity Type Target Enzyme IC50 Value (µM) Reference
AChE InhibitionAcetylcholinesterase10.4 - 24.3
BChE InhibitionButyrylcholinesterase7.7 - 30.1
Antioxidant ActivityDPPH ScavengingVaries
COX-2 InhibitionCyclooxygenase-2Moderate
LOX InhibitionLipoxygenasesModerate

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